Methyl 4-(bicyclo[2.2.1]heptan-1-yl)benzoate
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Overview
Description
Methyl 4-(bicyclo[221]heptan-1-yl)benzoate is an organic compound characterized by a benzoate ester linked to a bicyclo[221]heptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(bicyclo[2.2.1]heptan-1-yl)benzoate typically involves the esterification of 4-(bicyclo[2.2.1]heptan-1-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(bicyclo[2.2.1]heptan-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-(bicyclo[2.2.1]heptan-1-yl)benzoic acid.
Reduction: 4-(bicyclo[2.2.1]heptan-1-yl)benzyl alcohol.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 4-(bicyclo[2.2.1]heptan-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which Methyl 4-(bicyclo[2.2.1]heptan-1-yl)benzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The bicyclo[2.2.1]heptane moiety can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- Methyl 4-(bicyclo[2.2.1]heptan-2-yl)benzoate
- Methyl 4-(bicyclo[2.2.1]heptan-3-yl)benzoate
- Methyl 4-(bicyclo[2.2.1]heptan-4-yl)benzoate
Comparison: Methyl 4-(bicyclo[2.2.1]heptan-1-yl)benzoate is unique due to the position of the bicyclo[2.2.1]heptane moiety at the 1-position of the benzoate ester. This structural feature can influence its reactivity and interaction with other molecules compared to its isomers. The specific arrangement of atoms can lead to differences in physical properties, chemical reactivity, and biological activity.
Properties
CAS No. |
62226-73-7 |
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Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
methyl 4-(1-bicyclo[2.2.1]heptanyl)benzoate |
InChI |
InChI=1S/C15H18O2/c1-17-14(16)12-2-4-13(5-3-12)15-8-6-11(10-15)7-9-15/h2-5,11H,6-10H2,1H3 |
InChI Key |
LJVPQUHXHLKGCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C23CCC(C2)CC3 |
Origin of Product |
United States |
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